molecular formula C10H9BrF3N B6218349 2-bromo-6-[1-(trifluoromethyl)cyclobutyl]pyridine CAS No. 2758004-91-8

2-bromo-6-[1-(trifluoromethyl)cyclobutyl]pyridine

Cat. No.: B6218349
CAS No.: 2758004-91-8
M. Wt: 280.1
InChI Key:
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Description

2-Bromo-6-[1-(trifluoromethyl)cyclobutyl]pyridine is a pyridine derivative characterized by the presence of a bromine atom at the 2-position and a trifluoromethylcyclobutyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-[1-(trifluoromethyl)cyclobutyl]pyridine typically involves the bromination of a suitable pyridine precursor. One common method involves the reaction of 2-chloro-6-[1-(trifluoromethyl)cyclobutyl]pyridine with bromine in the presence of a solvent such as chloroform. The reaction is carried out at room temperature, followed by refluxing to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-[1-(trifluoromethyl)cyclobutyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon can be used.

    Coupling Reactions: Palladium catalysts and bases like potassium phosphate are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-6-[1-(trifluoromethyl)cyclobutyl]pyridine, while coupling with a boronic acid can produce a biaryl compound.

Scientific Research Applications

2-Bromo-6-[1-(trifluoromethyl)cyclobutyl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-6-[1-(trifluoromethyl)cyclobutyl]pyridine involves its interaction with specific molecular targets. The bromine atom and trifluoromethyl group contribute to its reactivity and binding affinity. In medicinal chemistry, the compound may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and derivative being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-[1-(trifluoromethyl)cyclobutyl]pyridine is unique due to the presence of both a bromine atom and a trifluoromethylcyclobutyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical transformations. These features make it a valuable compound for various research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-6-[1-(trifluoromethyl)cyclobutyl]pyridine involves the bromination of 2-chloro-6-[1-(trifluoromethyl)cyclobutyl]pyridine followed by substitution of the chlorine atom with a bromine atom.", "Starting Materials": [ "2-chloro-6-[1-(trifluoromethyl)cyclobutyl]pyridine", "Bromine", "Sodium hydroxide", "Acetone", "Water" ], "Reaction": [ "Step 1: Dissolve 2-chloro-6-[1-(trifluoromethyl)cyclobutyl]pyridine in acetone.", "Step 2: Add bromine dropwise to the solution while stirring at room temperature.", "Step 3: After the addition of bromine is complete, continue stirring the solution for an additional 30 minutes.", "Step 4: Add sodium hydroxide solution to the reaction mixture to neutralize the hydrogen bromide formed during the reaction.", "Step 5: Extract the product with water and dry over anhydrous sodium sulfate.", "Step 6: Purify the product by column chromatography to obtain 2-bromo-6-[1-(trifluoromethyl)cyclobutyl]pyridine." ] }

CAS No.

2758004-91-8

Molecular Formula

C10H9BrF3N

Molecular Weight

280.1

Purity

95

Origin of Product

United States

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